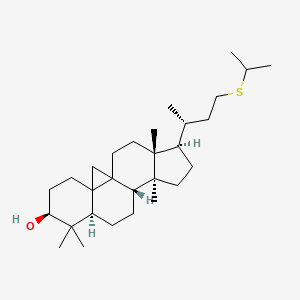![molecular formula C17H13N3O B10841563 2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a benzyl group attached to the pyrazole nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzylamine with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives with different functional groups.
Reduction: Dihydro derivatives with reduced quinoline rings.
Substitution: Substituted pyrazoloquinolines with various functional groups.
Applications De Recherche Scientifique
2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-butyl-2H-pyrazolo[3,4-c]quinolin-4-amine
- 2-R-oxazolo[4,5-c]quinolin-4(5H)-ones
- 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones
Uniqueness
2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C17H13N3O |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2-benzyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c21-17-16-14(13-8-4-5-9-15(13)18-17)11-20(19-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,21) |
Clé InChI |
XJRYZVBNFXKWFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C3C4=CC=CC=C4NC(=O)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841481.png)






![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)





